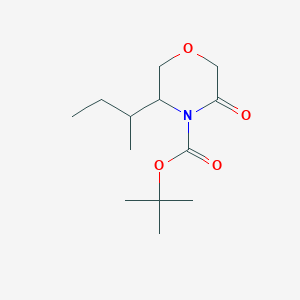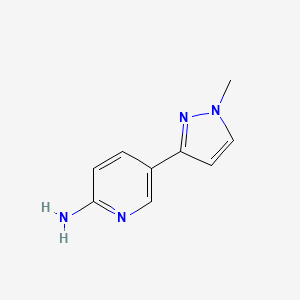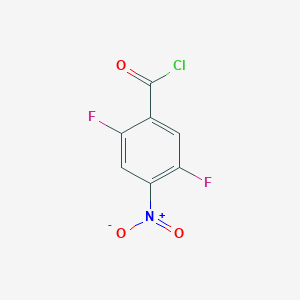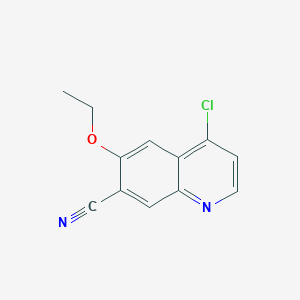![molecular formula C15H21NO2 B13902443 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane: is a bicyclic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two methoxy groups. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane typically involves multiple steps. One common method includes the reduction of spirocyclic oxetanyl nitriles . The process begins with the preparation of the nitrile intermediate, followed by reduction using suitable reducing agents under controlled conditions. The reaction conditions often involve specific temperatures and pressures to ensure the desired product yield.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using batch reactors. The key steps include the preparation of intermediates, followed by cyclization and reduction reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology:
In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways involving nitrogen-containing bicyclic structures .
Medicine:
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.1]heptane: A similar bicyclic compound with a nitrogen atom but without the benzyl and methoxy groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure and substitution pattern.
Uniqueness:
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane is unique due to its specific substitution pattern, which includes a benzyl group and two methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
3-benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C15H21NO2/c1-17-15(18-2)13-8-14(15)11-16(10-13)9-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
InChI-Schlüssel |
PFUVMOGJVMQKEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2CC1CN(C2)CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



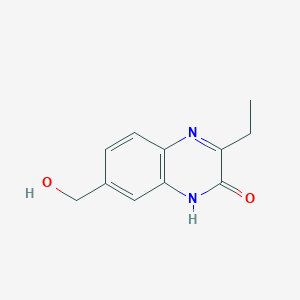
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
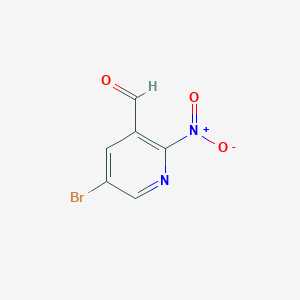
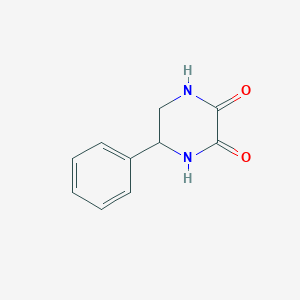

![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)


